4-Fluoro-2-methylbenzonitrile
Overview
Description
4-Fluoro-2-methylbenzonitrile is an organic compound with the molecular formula C8H6FN. It is a derivative of benzonitrile, characterized by the presence of a fluorine atom at the 4-position and a methyl group at the 2-position on the benzene ring. This compound appears as a white to light yellow crystalline powder and is used as an intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Fluoro-2-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 2-bromo-5-fluorotoluene with copper(I) cyanide in N,N-dimethylformamide. This method avoids the use of toxic and hazardous reagents, making it more commercially viable .
Industrial Production Methods: . This method is efficient and scalable, suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other functional groups through nucleophilic aromatic substitution.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Various substituted benzonitriles.
Reduction: 4-Fluoro-2-methylbenzylamine.
Oxidation: 4-Fluoro-2-methylbenzoic acid.
Scientific Research Applications
4-Fluoro-2-methylbenzonitrile is utilized in multiple scientific research fields:
Chemistry: As a building block for synthesizing complex organic molecules and pharmaceuticals.
Biology: Used in the development of fluorescent probes and imaging agents.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-methylbenzonitrile largely depends on its application. For instance, in the synthesis of trelagliptin succinate, it acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved are specific to the final product synthesized from this compound .
Comparison with Similar Compounds
- 2-Fluoro-4-methylbenzonitrile
- 4-Fluoro-2-chlorobenzonitrile
- 4-Fluoro-2-methylbenzoic acid
Comparison: 4-Fluoro-2-methylbenzonitrile is unique due to the specific positioning of the fluorine and methyl groups, which influence its reactivity and the types of reactions it can undergo. Compared to its analogs, it offers distinct advantages in terms of stability and reactivity, making it a valuable intermediate in various synthetic applications .
Properties
IUPAC Name |
4-fluoro-2-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-8(9)3-2-7(6)5-10/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBXUIUJKPOZLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30396948 | |
Record name | 4-Fluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
147754-12-9 | |
Record name | 4-Fluoro-2-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147754-12-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-2-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30396948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-Fluoro-2-methylbenzonitrile in the synthesis of Trelagliptin Succinate, and what synthetic challenges are associated with its use?
A1: this compound serves as a key starting material in the multi-step synthesis of Trelagliptin Succinate. [, ] Specifically, it undergoes a bromination reaction to yield 2-bromomethyl-4-fluorobenzonitrile, which subsequently reacts with 6-chloro-3-methyluracil. [, ] This reaction sequence ultimately leads to the formation of the dihydropyrimidine core structure found in Trelagliptin.
Q2: Have any specific catalysts been identified that improve the synthesis of Trelagliptin Succinate using this compound?
A2: Yes, research indicates that adding catalysts like diethyl phosphite, dimethyl phosphite, or diphenyl phosphite during the reaction of 2-bromomethyl-4-fluorobenzonitrile (derived from this compound) with 6-chloro-3-methyluracil significantly enhances the process. [] These catalysts enable a higher yield of the desired product with increased purity, eliminating the need for isolating and purifying the intermediate 2-bromomethyl-4-fluorobenzonitrile. This streamlined approach is advantageous for industrial-scale production due to reduced cost and complexity.
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